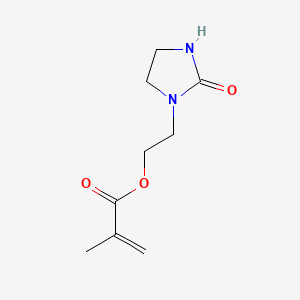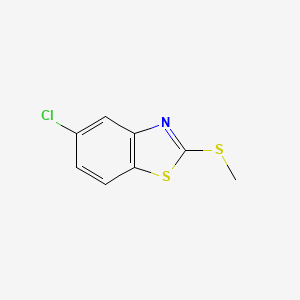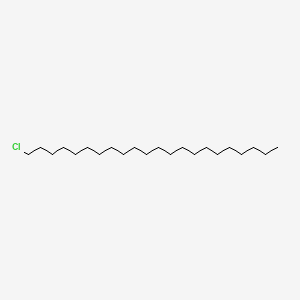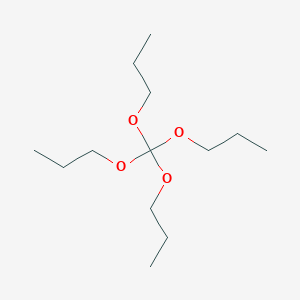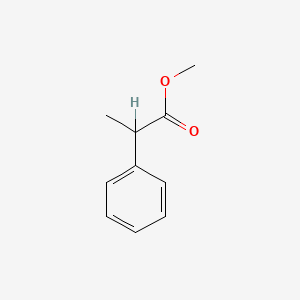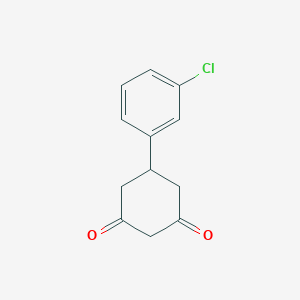
2-Methyl-4-octanone
Overview
Description
2-Methyl-4-octanone is a building block ketone used for proteomics research and as pharmaceutical intermediates . It has the molecular formula C9H18O and a molecular weight of 142.2386 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-octanone consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
2-Methyl-4-octanone is a colorless clear liquid . It has a density of 0.8±0.1 g/cm3, a boiling point of 180.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C .
Scientific Research Applications
Proteomics Research
2-Methyl-4-octanone: is utilized as a building block ketone in proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. The compound’s role in this field involves the preparation of samples or the synthesis of peptides and proteins for analytical purposes.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals . Its chemical properties allow it to be incorporated into different stages of drug development, including the creation of active pharmaceutical ingredients (APIs).
Analytical Chemistry
This compound may be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods, especially in gas chromatography or mass spectrometry, due to its well-defined physical and chemical properties .
Safety And Hazards
properties
IUPAC Name |
2-methyloctan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKJDZASFIJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074308 | |
| Record name | 2-Methyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-octanone | |
CAS RN |
7492-38-8 | |
| Record name | 4-Octanone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methyl-4-octanone interact with agave weevils and what are the downstream effects?
A1: 2-Methyl-4-octanone is a volatile compound that acts as an aggregation pheromone for agave weevils. [, , , ] It is released by male weevils and attracts both males and females, facilitating mating and aggregation on host plants. [] This attraction is mediated through the weevils' olfactory system, where specialized receptors on their antennae detect and bind to the pheromone molecules. [] This binding triggers a neural response that ultimately leads to behavioral changes, prompting the weevils to move towards the source of the pheromone. [, ]
Q2: Are there any alternative attractants to 2-Methyl-4-octanone for monitoring agave weevil populations?
A3: Research has explored the use of fermented agave tissue as a potential attractant for agave weevils in conjunction with 2-Methyl-4-octanone. [] It was found that traps baited with both the pheromone and fermented agave tissue captured significantly more weevils compared to other combinations. [] This suggests that volatile compounds released during agave fermentation might act synergistically with the pheromone to enhance attraction.
Q3: How does the genetic diversity of agave weevil populations affect their response to 2-Methyl-4-octanone?
A4: Studies have indicated that genetic variations, particularly in the mitochondrial DNA (mtDNA) of agave weevils, could be linked to differences in their responses to 2-Methyl-4-octanone. [] This suggests that populations with distinct genetic backgrounds, possibly due to geographical isolation or adaptation to different host plants, might exhibit varied sensitivities or preferences for the pheromone. This finding has implications for developing targeted pest management strategies based on regional variations in weevil populations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

